The chemical structure of (5S)-5-(aminomethyl)-1,3-oxazolidin-2-one can be represented by the molecular formula and has a molecular weight of approximately 116.12 g/mol. It is also known by its CAS number 1319737-99-9, which is used for identification in chemical databases. The compound is often studied in the context of its derivatives, such as (5S)-5-(aminomethyl)-1,3-oxazolidin-2-one hydrochloride, which has additional applications in various fields including pharmacology and biochemistry .
The synthesis of (5S)-5-(aminomethyl)-1,3-oxazolidin-2-one typically involves several key steps:
The molecular structure of (5S)-5-(aminomethyl)-1,3-oxazolidin-2-one features a five-membered heterocyclic ring containing both nitrogen and oxygen atoms.
Nuclear Magnetic Resonance (NMR) spectroscopy is commonly used to confirm the structure. Key spectral features include:
(5S)-5-(aminomethyl)-1,3-oxazolidin-2-one can participate in various chemical reactions:
The reactivity profile depends on factors such as solvent polarity and temperature, which can significantly affect reaction rates and outcomes.
The mechanism of action for (5S)-5-(aminomethyl)-1,3-oxazolidin-2-one derivatives often involves inhibition of bacterial protein synthesis. This is primarily achieved through binding to the bacterial ribosome:
This mechanism underlies its classification as an antibiotic agent and explains its clinical applications.
Key physical and chemical properties of (5S)-5-(aminomethyl)-1,3-oxazolidin-2-one include:
Property | Value |
---|---|
Molecular Weight | 116.12 g/mol |
Melting Point | Not readily available |
Solubility | Soluble in water |
Density | Not available |
These properties are essential for understanding its behavior in biological systems and during synthesis.
(5S)-5-(aminomethyl)-1,3-oxazolidin-2-one has several notable applications:
Enantioselective cyclization to form the oxazolidinone core relies on advanced catalysts that ensure >98% enantiomeric excess (ee). Bimetallic catalysts (e.g., Cu(II)/Zn(II) complexes) activate epoxide and carbonyl groups simultaneously, enabling ring closure at ambient temperature. For example, (2S)-glycidyl phthalimide undergoes carbonylative cyclization with CO under 5 mol% CuCl₂/Zn(OTf)₂, yielding the target oxazolidinone at 92% ee and 85% isolated yield [1]. Organocatalysts like bis-cinchona alkaloids promote asymmetric Michael addition-cyclization cascades; quinine-derived catalysts achieve 94% ee in oxazolidinone formation from allyl amines and dialkyl carbonates [4].
Table 1: Catalytic Systems for Stereoselective Oxazolidinone Synthesis
Catalyst Type | Substrate | Conditions | Yield (%) | ee (%) |
---|---|---|---|---|
CuCl₂/Zn(OTf)₂ | (2S)-Glycidyl phthalimide | 1 atm CO, 25°C, 12 h | 85 | 92 |
Quinine-derived organocatalyst | N-Allyl carbamate | 60°C, 24 h | 78 | 94 |
Pd(OAc)₂/BINAP | 4-(4-Bromophenyl)morpholin-3-one | K₂CO₃, iPrOH/H₂O, 80°C | 92 | >99 |
Microwave-assisted catalysis further enhances efficiency. Pd(OAc)₂ with BINAP ligand facilitates Suzuki couplings of oxazolidinone intermediates at 100°C in 10 minutes, achieving near-quantitative yields while preserving stereointegrity [6].
Continuous flow systems minimize solvent use and energy consumption while improving safety in oxazolidinone synthesis. A key advancement is the telescoped flow process for rivaroxaban intermediates:
Water-based cyclization is achieved using TPGS-750-M micellar catalysts. The surfactant self-assembles into nanoreactors, enabling oxazolidinone formation at 25°C without organic solvents. This approach cuts process mass intensity (PMI) by 60% compared to traditional DMF-based routes [7].
Table 2: Green Metrics for Oxazolidinone Synthesis Methods
Method | PMI (kg/kg) | E-Factor | Energy (kWh/mol) | Solvent Reduction |
---|---|---|---|---|
Batch (DMF) | 120 | 86 | 18.5 | Baseline |
Continuous Flow | 32 | 9 | 3.2 | 75% |
Micellar Catalysis (H₂O) | 28 | 5 | 1.0 | 95% |
Palladium catalysis constructs complex oxazolidinone derivatives via C–C bond formation. Suzuki-Miyaura couplings are pivotal for introducing biaryl pharmacophores. In synthesizing antibacterial oxazolidinones, [PdCl₂(dppf)·CH₂Cl₂] catalyzes bromophenyl-oxazolidinone coupling with formylphenylboronic acid at 90°C, achieving 92% yield with 50 ppm residual Pd – critical for pharmaceutical purity [1] [5].
Ligand design governs success with challenging substrates. Buchwald XPhos and MePhos enable couplings of electron-deficient aryl chlorides at 80°C instead of 140°C, preventing oxazolidinone racemization. For instance, p38 MAP kinase inhibitor intermediates couple at 81% yield using Pd₂(dba)₃/MePhos in ethanol/water [5].
Negishi-like alkylations in aqueous micelles incorporate sp³-carbon chains. Organozinc reagents, generated in situ from alkyl halides and Zn dust, couple with oxazolidinone bromides using Pd(Amphos)₂Cl₂ and TMEDA. This method builds aliphatic diversity (e.g., cyclopropyl, n-hexyl) with 70–89% yields [7].
L-Serine serves as the primary chiral source for (5S)-5-(aminomethyl) derivatives due to its C2/C3 stereochemistry. Key transformations include:
D-Glyceraldehyde directs stereoselectivity in asymmetric synthesis. Reductive amination of glyceraldehyde with benzylamine gives a β-amino alcohol precursor. Subsequent CDI-mediated cyclization achieves 88% yield and >99% de, avoiding costly resolutions [4] [6].
Table 3: Chiral Pool Routes from Amino Acids
Precursor | Key Step | Protection/Deprotection | Overall Yield (%) | ee (%) |
---|---|---|---|---|
L-Serine | CDI cyclization | Phthalimide/Hydrazine | 75 | >99 |
L-Threonine | Epoxide ring-opening | Boc/TFA | 68 | 98 |
D-Glyceraldehyde | Reductive amination/Cyclization | Cbz/Hydrogenolysis | 82 | >99 |
Rink amide resin enables rapid oxazolidinone library generation. The sequence involves:
Table 4: Solid-Phase Synthesis Parameters
Resin Type | Linker | Functionalization | Cleavage Condition | Average Yield |
---|---|---|---|---|
Rink amide MBHA | Amide | Acylation | TFA/DCM (95:5) | 78% |
Wang resin | Ester | Suzuki coupling | 20% HFIP/DCM | 65% |
Tentagel S RAM | Acid-labile | Reductive amination | 1% TFA/DCM | 82% |
Automated platforms integrate catch-and-release purification. After cyclization, unreacted intermediates are removed by selective binding to scavenger resins (e.g., isocyanate-functionalized silica), enabling >30 compound libraries in <48 hours with 90–95% HPLC purity [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7